molecular formula C8H6FN3 B1447831 (Z)-N'-cyano-3-fluorobenzene-1-carboximidamide CAS No. 1431559-90-8

(Z)-N'-cyano-3-fluorobenzene-1-carboximidamide

Cat. No. B1447831
CAS RN: 1431559-90-8
M. Wt: 163.15 g/mol
InChI Key: RAARJNIPSQIZHI-UHFFFAOYSA-N
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Description

(Z)-N'-cyano-3-fluorobenzene-1-carboximidamide, or (Z)-CFBC, is an important organic compound with potential applications in scientific research. It is a colorless, volatile liquid with a boiling point of 202-204 °C and a melting point of -1.7 °C. It is a highly reactive compound, and is often used in the synthesis of other compounds. This makes it an attractive choice for a wide range of scientific research applications.

Scientific Research Applications

N-Heterocyclic Carbene-Catalyzed Nucleophilic Aroylation of Fluorobenzenes

  • Research Focus: This study focuses on the use of N-heterocyclic carbene (NHCs) in catalyzing the nucleophilic substitution of fluorobenzenes, where fluoro groups are replaced by aroyl groups derived from aromatic aldehydes. The process is efficient in synthesizing polysubstituted benzophenones from fluorobenzenes and benzaldehydes (Suzuki et al., 2008).

Synthesis and Structure Elucidation of Benzimidazole Derivatives

  • Research Focus: This paper reports on the synthesis and spectral identification of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile. It includes X-ray crystallographic studies, which show the molecular structure and intramolecular hydrogen bonding (Özbey et al., 2004).

Donor-Acceptor Fluorophores for Organic Synthesis

  • Research Focus: This study describes the use of carbazolyl dicyanobenzene-based donor–acceptor fluorophores as metal-free photoredox catalysts in organic synthesis. These fluorophores are effective in driving C(sp3)–C(sp2) cross-coupling of carboxylic acids and alkyltrifluoroborates with aryl halides (Luo & Zhang, 2016).

Organometallic Chemistry Using Partially Fluorinated Benzenes

  • Research Focus: This paper discusses the use of fluorobenzenes like fluorobenzene (FB) and 1,2-difluorobenzene in organometallic chemistry and catalysis. The presence of fluorine reduces the ability to donate π-electron density, making these compounds useful as non-coordinating solvents or ligands in complex reactions (Pike et al., 2017).

properties

IUPAC Name

N'-cyano-3-fluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-7-3-1-2-6(4-7)8(11)12-5-10/h1-4H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAARJNIPSQIZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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